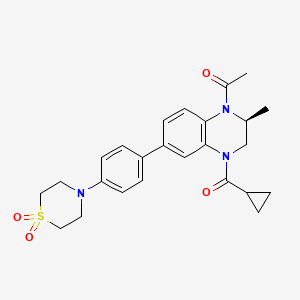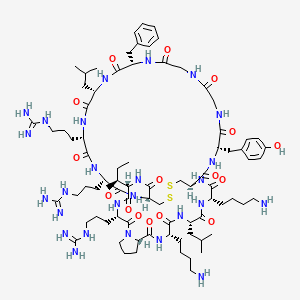
Antifungal agent 81
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 81 is a potent compound known for its excellent antifungal properties. It has demonstrated significant efficacy against various fungal pathogens, making it a valuable asset in the treatment of fungal infections. This compound is particularly effective against Valsa mali, a pathogen responsible for significant agricultural losses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 81 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the necessary functional groups that enhance its antifungal properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the initial synthesis steps.
Continuous Flow Systems: These systems are employed for the functionalization and purification steps, ensuring consistent quality and high throughput.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 81 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents such as chlorine or bromine.
Major Products Formed:
Applications De Recherche Scientifique
Antifungal agent 81 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: Researchers use this compound to study the biological pathways involved in fungal infections and to develop new therapeutic strategies.
Medicine: this compound is being investigated for its potential use in treating various fungal infections in humans and animals.
Industry: It is used in the agricultural industry to protect crops from fungal pathogens, thereby reducing losses and improving yield.
Mécanisme D'action
Antifungal agent 81 exerts its effects by targeting specific components of the fungal cell. The primary mechanism involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits the activity of enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Interference with Nucleic Acid Synthesis: The compound also interferes with the synthesis of nucleic acids, preventing the replication and growth of fungal cells.
Comparaison Avec Des Composés Similaires
Antifungal agent 81 is unique in its structure and mechanism of action. it can be compared to other antifungal agents such as:
Echinocandins: These agents inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, and are used to treat invasive fungal infections.
Polyenes: These compounds bind to ergosterol and form pores in the fungal cell membrane, leading to cell death.
Uniqueness: this compound stands out due to its broad spectrum of activity and its ability to target multiple pathways within the fungal cell
Propriétés
Formule moléculaire |
C21H16Cl2N4O2 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
(E)-3-(2-chlorophenyl)-N-[2-(4-chlorophenyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-6-8-16(9-7-15)27-20(17(13-25-27)21-24-11-12-29-21)26-19(28)10-5-14-3-1-2-4-18(14)23/h1-10,13H,11-12H2,(H,26,28)/b10-5+ |
Clé InChI |
RSTIHMVMNIKPBR-BJMVGYQFSA-N |
SMILES isomérique |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4Cl |
SMILES canonique |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)




![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)



